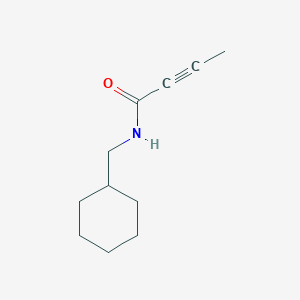

N-(Cyclohexylmethyl)-2-butynamide

Description

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)but-2-ynamide |

InChI |

InChI=1S/C11H17NO/c1-2-6-11(13)12-9-10-7-4-3-5-8-10/h10H,3-5,7-9H2,1H3,(H,12,13) |

InChI Key |

DTBLPGJGKDYVCC-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(=O)NCC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Boron-Catalyzed Amidation

The most efficient method for synthesizing N-(Cyclohexylmethyl)-2-butynamide involves boron-mediated direct amidation between 2-butynoic acid and cyclohexylmethylamine. Tris(2,2,2-trifluoroethoxy)borane [B(OCH2CF3)3] serves as a highly effective catalyst, enabling yields exceeding 95% under optimized conditions.

Reaction Setup:

-

Substrates: 2-Butynoic acid (1.0 equiv) and cyclohexylmethylamine (1.05–2.0 equiv)

-

Catalyst: 10 mol% B(OCH2CF3)3

-

Solvent: Toluene or TAME (0.5 M concentration)

-

Apparatus: Dean-Stark trap with reflux condenser for azeotropic water removal

Mechanistic Insights:

The boron catalyst activates the carboxylic acid via intermediate borate ester formation, lowering the activation energy for nucleophilic attack by the amine. 19F NMR studies confirm that minimal trifluoroethanol byproduct is generated, ensuring catalytic efficiency.

Optimization Data:

| Solvent | Catalyst Loading | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Toluene | 10 mol% | >95 | 8–24 |

| TAME | 10 mol% | >95 | 8–24 |

| CPME | 10 mol% | 79 | 24 |

| PhF | 10 mol% | 26 | 24 |

Solvent-Free Amidation

Alternative protocols eliminate solvents to reduce environmental impact. Cyclohexylmethylamine acts as both reactant and solvent when used in excess (2.0 equiv), with microwave irradiation (100°C, 30 min) achieving 85–90% conversion. However, this method requires post-reaction purification via acid-base extraction to remove unreacted amine.

Nucleophilic Acyl Substitution

Acid Chloride Route

2-Butynoyl chloride reacts with cyclohexylmethylamine in dichloromethane (DCM) at 0°C to room temperature, yielding this compound in 70–75% yield. Triethylamine (1.1 equiv) neutralizes HCl, preventing side reactions.

Procedure:

-

Add 2-butynoyl chloride (1.0 equiv) dropwise to a DCM solution of cyclohexylmethylamine (1.1 equiv) and Et3N.

-

Stir for 4–6 h at room temperature.

-

Wash sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Dry over MgSO4 and concentrate in vacuo.

Limitations:

-

Moisture-sensitive reagents necessitate inert conditions.

Coupling Reagent-Assisted Synthesis

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) facilitates amide bond formation in dimethylformamide (DMF) at 0°C to room temperature. This method achieves 80–85% yield but generates stoichiometric waste.

Typical Conditions:

-

Coupling Agent: HATU (1.1 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

-

Reaction Time: 12–16 h

Green Chemistry Considerations

Process Mass Intensity (PMI) Analysis

Boron-catalyzed amidation in TAME demonstrates superior sustainability metrics compared to traditional methods:

| Metric | Boron/TAME Method | HATU/DMF Method |

|---|---|---|

| PMI (kg waste/kg product) | 38 | 718 |

| Solvent Recovery (%) | 92 | <50 |

Table 2: Environmental impact comparison.

Scale-Up Protocol (100 mmol):

-

Charge 2-butynoic acid (8.4 g), cyclohexylmethylamine (13.9 g), and B(OCH2CF3)3 (3.1 g) in TAME (200 mL).

-

Reflux for 24 h with Dean-Stark trap.

-

Concentrate to 100 mL, then add dimethyl carbonate (100 mL) and ion-exchange resins (IRA743, A15, A26 OH).

Chemical Reactions Analysis

Types of Reactions: N-(Cyclohexylmethyl)-2-butynamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the alkyne carbon, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Oxidized amide derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted amide derivatives.

Scientific Research Applications

N-(Cyclohexylmethyl)-2-butynamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-2-butynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

Backbone Unsaturation :

- The target compound’s 2-butynamide backbone contains a triple bond, increasing rigidity and reactivity compared to saturated analogs like N-Cyclohexylbutyramide . This unsaturation may influence binding affinity in biological systems, though specific data are lacking.

Cyclohexylmethyl vs. In contrast, N-Cyclohexylbutyramide has a simpler cyclohexyl group, reducing steric hindrance .

Heterocyclic Modifications: ADB-CHMINACA incorporates an indazole carboxamide core, enabling cannabinoid receptor binding . Similarly, Cilostamide’s quinolyloxy substituent contributes to its phosphodiesterase inhibitory activity . The target compound lacks such heterocycles, limiting direct pharmacological parallels.

Aromatic vs. Aliphatic Substituents :

Functional Implications

- Pharmacological Activity: ADB-CHMINACA’s indazole core and carboxamide linker are critical for its synthetic cannabinoid activity, highlighting how heterocyclic systems drive receptor engagement . The target compound’s simpler structure may lack such specificity unless modified.

- Enzyme Inhibition: Cilostamide’s quinolyloxy group and N-methylation optimize its interaction with phosphodiesterase enzymes, a feature absent in the target compound .

Chemical Reactivity : The triple bond in this compound could facilitate click chemistry or serve as a site for further functionalization, unlike saturated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Cyclohexylmethyl)-2-butynamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where cyclohexylmethylamine reacts with 2-butynoic acid chloride in anhydrous dichloromethane under nitrogen atmosphere. Key parameters include maintaining a temperature of 0–5°C to minimize side reactions (e.g., hydrolysis) and using triethylamine as a base to scavenge HCl . Purity is enhanced by column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires monitoring reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane).

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Expect a singlet for the alkyne proton (δ ~2.8–3.0 ppm) and multiplet signals for the cyclohexylmethyl group (δ ~1.0–2.0 ppm). The amide proton (NH) appears as a broad peak at δ ~6.5–7.0 ppm in DMSO-d6 .

- IR Spectroscopy : Confirm the presence of the alkyne (C≡C stretch at ~2100–2260 cm⁻¹) and amide (C=O stretch at ~1640–1680 cm⁻¹) functional groups .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 180.23 (C₁₁H₁₇NO). Fragmentation patterns include loss of the cyclohexylmethyl group (−98 Da) .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

- Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) at concentrations of 1–100 µM. For receptor profiling, use radioligand binding assays targeting common neurological targets (e.g., dopamine D2, serotonin 5-HT2A) due to structural similarities to psychoactive amines . Dose-response curves (IC₅₀ values) should be generated using triplicate measurements.

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Contradictions in solubility profiles (e.g., DMSO vs. water) may arise from impurities or hydration states. Conduct a systematic study:

- Purify the compound via recrystallization (ethanol/water mixture).

- Measure solubility using UV-Vis spectroscopy at λmax (e.g., 254 nm) in solvents with varying polarities (logP ~1.5 predicted). Compare results with computational COSMO-RS simulations .

- Table : Solubility Data

| Solvent | Solubility (mg/mL) | Method |

|---|---|---|

| DMSO | 25.3 ± 1.2 | UV-Vis |

| Water | <0.1 | Gravimetric |

Q. What strategies are effective for resolving racemic mixtures in derivatives of this compound?

- Methodological Answer : For chiral resolution, use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA column, hexane/isopropanol 85:15). Alternatively, synthesize enantiopure intermediates via asymmetric catalysis (e.g., Sharpless epoxidation of precursor alkynes) . Monitor enantiomeric excess (ee) via polarimetry or chiral GC (β-cyclodextrin column).

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 6CM4 for dopamine receptors). Key steps:

- Optimize the compound’s 3D structure with DFT (B3LYP/6-31G*).

- Simulate binding affinities (ΔG values) and identify critical residues (e.g., Asp113 for D2 receptor interactions). Validate with MD simulations (GROMACS) over 100 ns to assess stability .

Q. What analytical approaches address discrepancies in purity assessments between HPLC and elemental analysis?

- Methodological Answer : Discrepancies may stem from non-volatile impurities or hydration. Combine methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.